

Application Note and Protocol: Determination of AT7519 IC50 in Diverse Cancer Cell Lines

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Compound of Interest		
Compound Name:	AT7519	
Cat. No.:	B1666106	Get Quote

Audience: Researchers, scientists, and drug development professionals.

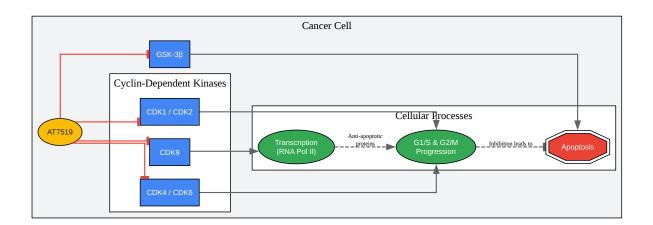
Introduction:

AT7519 is a potent small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK6, and CDK9.[1][2] By targeting these key regulators of the cell cycle and transcription, AT7519 exhibits significant anti-proliferative activity across a wide range of human tumor cell lines.[1][3] The compound induces cell cycle arrest, followed by apoptosis, and has demonstrated efficacy in preclinical xenograft models.[3] This application note provides a summary of reported 50% inhibitory concentration (IC50) values for AT7519 in various cancer cell lines and offers a detailed protocol for determining these values experimentally.

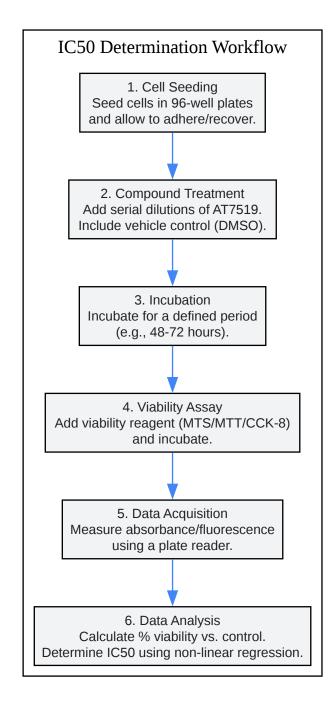
AT7519 Mechanism of Action

AT7519 functions as an ATP-competitive inhibitor of several CDKs.[1][4] Its primary mechanism involves the inhibition of CDKs that regulate cell cycle progression (CDK1, CDK2, CDK4) and transcription (CDK9).[1][5] Inhibition of CDK9 leads to reduced phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, resulting in the suppression of transcription of short-lived anti-apoptotic proteins like Mcl-1.[6][7] Additionally, **AT7519** has been shown to inhibit glycogen synthase kinase 3β (GSK- 3β), which can also contribute to its pro-apoptotic effects.[4][7]









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